SUN B8155

概要

説明

SUN-B 8155は、カルシトニン受容体アゴニストとして作用する非ペプチド低分子です。サントリーホールディングス株式会社によって最初に開発されました。 そして主に内分泌学や代謝性疾患の分野、ならびに皮膚病や運動器疾患に使用されています 。 この化合物は、血中カルシウム濃度の調節に関与するペプチドホルモンであるカルシトニンの生物学的活性を模倣しています .

準備方法

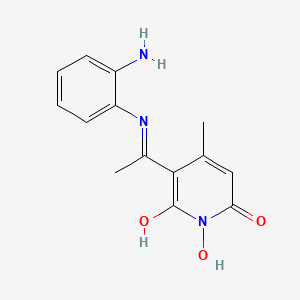

SUN-B 8155の合成には、ピリドン誘導体の調製が含まれます。 SUN-B 8155の化学名は、5-[1-[(2-アミノフェニル)イミノ]エチル]-1,6-ジヒドロキシ-4-メチル-2(1H)-ピリドンです 。合成経路は、通常、2-アミノフェニルアミンを適切なケトンと特定の条件下で反応させてイミンを生成し、その後環化させてピリドン構造を生成する反応を伴います。 工業生産方法は異なる場合がありますが、一般的には大規模生産のために最適化された同様の合成経路に従います .

化学反応の分析

SUN-B 8155は、次を含むさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化されて対応する酸化誘導体を形成することができます。

還元: 分子に存在する官能基を修飾するために、還元反応を実行することができます。

置換: この化合物は、特にアミノ基とヒドロキシル基で置換反応を受けることができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。 形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .

科学的研究の応用

Structure

The structure of SUN B8155 includes:

- A pyridone ring that enhances its receptor-binding properties.

- An N-hydroxyl group essential for its G protein activity and affinity to the calcitonin receptor.

Bone Metabolism Studies

This compound has been extensively studied for its role in bone metabolism. It acts as an agonist for the calcitonin receptor, leading to several physiological effects:

- Inhibition of Osteoclast Activity : By activating CALCR, this compound reduces osteoclast activity, which is pivotal in decreasing bone resorption. This mechanism is particularly beneficial for conditions like osteoporosis, where excessive bone loss occurs .

- Calcium Homeostasis : In vivo studies have demonstrated that intraperitoneal administration of this compound significantly lowers serum calcium levels, similar to the effects observed with natural calcitonin .

Cell Signaling Pathways

Research has shown that this compound activates various signaling pathways associated with the calcitonin receptor:

- cAMP Production : The compound stimulates cyclic AMP (cAMP) production in cells expressing the human calcitonin receptor. This activation is crucial for downstream signaling processes that regulate bone metabolism and calcium levels .

- Beta-Arrestin Pathway Activation : this compound also engages beta-arrestins, which are important for receptor internalization and signaling bias. This interaction has implications for understanding how different pathways can be modulated therapeutically .

Drug Development Potential

The non-peptide nature of this compound offers several advantages over peptide-based agonists:

- Oral Bioavailability : Unlike traditional peptide hormones, which often require injection due to poor oral bioavailability, this compound can potentially be developed into an oral medication .

- Selectivity and Efficacy : Studies indicate that this compound selectively binds to the calcitonin receptor with minimal off-target effects, enhancing its therapeutic profile .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other compounds targeting the calcitonin receptor:

| Compound | Type | Mechanism of Action | Administration Route | Notes |

|---|---|---|---|---|

| This compound | Non-peptide | Calcitonin receptor agonist | Oral (potential) | High selectivity, better stability |

| Calcitonin | Peptide | Direct agonist of calcitonin receptor | Injection | Limited oral bioavailability |

| Amylin | Peptide | Agonist for amylin receptors | Injection | Primarily involved in glucose metabolism |

Case Study 1: In Vivo Efficacy

A study conducted on rats demonstrated that intraperitoneal administration of this compound resulted in a significant decrease in serum calcium levels, indicating its potential as a therapeutic agent in managing hypercalcemia and related disorders .

Case Study 2: Cellular Mechanism Exploration

In vitro experiments revealed that this compound effectively elevates cAMP levels in various cell lines expressing the calcitonin receptor. The compound's ability to stimulate cAMP production without displacing specific binding of radiolabeled calcitonin underscores its unique interaction mechanism with the receptor .

作用機序

SUN-B 8155は、カルシトニン受容体(CALCR)に選択的に結合することによって効果を発揮します。結合すると、受容体が活性化され、細胞内のサイクリックAMP(cAMP)レベルの上昇につながります。 この活性化は、血清カルシウムレベルの低下など、さまざまな生理学的効果をもたらす下流のシグナル伝達経路をトリガーします 。 この化合物の作用機序は、天然のカルシトニンに似ていますが、受容体との異なる分子間相互作用を伴います .

類似化合物との比較

SUN-B 8155は、非ペプチド性であるため、他のカルシトニン受容体アゴニストとは異なります。類似の化合物には次のものがあります。

カルシトニン: 生物学的活性が類似していますが、分子構造が異なる天然のペプチドホルモン。

エルカルシトニン: 骨粗鬆症の治療に使用されるカルシトニンの合成アナログ。

サルカルシトニン: 治療用途を持つカルシトニンのもう1つの合成アナログ。

生物活性

SUN B8155 is a non-peptide small molecule that acts as an agonist for calcitonin (CT) receptors. It has garnered attention due to its potential therapeutic applications, particularly in conditions related to calcium homeostasis and bone metabolism. This article explores the biological activity of this compound, detailing its mechanisms, effects on serum calcium levels, and relevant case studies.

- Molecular Weight : 273.29 g/mol

- Chemical Formula : C14H15N3O3

- CAS Number : 345893-91-6

- PubChem ID : 16079007

This compound functions as a selective calcitonin receptor agonist. It stimulates the production of cyclic adenosine monophosphate (cAMP) in CHO/hCTR cells, with an effective concentration (EC50) of approximately 21 μM. This activation leads to physiological effects similar to those of natural calcitonin, primarily influencing calcium metabolism and bone resorption processes .

Calcium Regulation

Research indicates that this compound significantly reduces serum calcium concentrations when administered intraperitoneally in rat models. This effect mimics that of endogenous calcitonin, suggesting its potential utility in treating hypercalcemic conditions .

Table 1: Summary of Biological Activities of this compound

Case Studies

- In Vivo Studies :

- Cellular Studies :

Discussion

The findings surrounding this compound underscore its promising role as a therapeutic agent for conditions associated with dysregulated calcium levels. Its mechanism as a non-peptide agonist offers advantages over traditional peptide therapies, including improved stability and bioavailability.

特性

IUPAC Name |

5-[N-(2-aminophenyl)-C-methylcarbonimidoyl]-1,6-dihydroxy-4-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-8-7-12(18)17(20)14(19)13(8)9(2)16-11-6-4-3-5-10(11)15/h3-7,19-20H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJLINMLDNLWOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=C1C(=NC2=CC=CC=C2N)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345893-91-6 | |

| Record name | 5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。